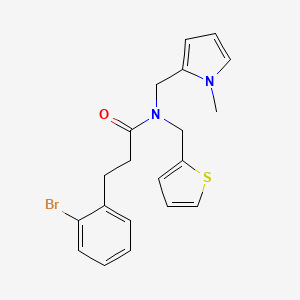

3-(2-bromophenyl)-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)propanamide

Description

Properties

IUPAC Name |

3-(2-bromophenyl)-N-[(1-methylpyrrol-2-yl)methyl]-N-(thiophen-2-ylmethyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21BrN2OS/c1-22-12-4-7-17(22)14-23(15-18-8-5-13-25-18)20(24)11-10-16-6-2-3-9-19(16)21/h2-9,12-13H,10-11,14-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDZHJSSUKFSMDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1CN(CC2=CC=CS2)C(=O)CCC3=CC=CC=C3Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21BrN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(2-bromophenyl)-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)propanamide (CAS No. 1797793-02-2) is a novel chemical entity that has garnered attention due to its potential biological activities. This article explores its biological properties, structure-activity relationships (SAR), and relevant case studies, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure

The chemical structure of the compound is characterized by the following components:

- Bromophenyl moiety : Provides potential for interaction with biological targets.

- Pyrrole ring : Known for its role in various pharmacological activities.

- Thiophenyl group : Enhances lipophilicity and may improve membrane permeability.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives of pyrrole have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In a study focusing on related pyrrole derivatives, it was found that certain modifications led to enhanced cytotoxicity against various cancer cell lines, suggesting a promising avenue for further exploration of this compound's therapeutic potential .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties, particularly against Gram-positive bacteria. Studies on related compounds have demonstrated that brominated phenyl groups can enhance antibacterial activity. For example, the introduction of bromine in similar structures has been associated with increased potency against specific bacterial strains .

Enzyme Inhibition

Preliminary data suggest that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways. The bromophenyl group may facilitate binding to active sites of target enzymes, potentially leading to inhibitory effects. Research on related compounds has shown that modifications at the phenyl ring can significantly affect enzyme interaction and inhibition rates .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

- Bromine Substitution : The presence of bromine at the 2-position on the phenyl ring has been linked to enhanced biological activity compared to non-brominated analogs .

- Pyrrole Modifications : Variations in the pyrrole ring structure can influence both solubility and receptor binding affinity, which are critical for therapeutic efficacy .

Table 1: Summary of Biological Activities

Case Studies

-

Case Study on Antitumor Activity :

A study evaluated the anticancer effects of a series of pyrrole derivatives, including compounds structurally similar to 3-(2-bromophenyl)-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)propanamide. Results indicated that these compounds could significantly reduce tumor growth in xenograft models, highlighting their potential as anticancer agents . -

Antimicrobial Efficacy Assessment :

Another investigation focused on the antimicrobial properties of related brominated compounds. Results showed that certain derivatives exhibited potent activity against resistant strains of Staphylococcus aureus, suggesting that structural modifications could enhance efficacy against bacterial infections .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Comparison of Molecular Properties

Key Observations :

Key Observations :

- Bromophenyl derivatives (e.g., T131 ) often exhibit anticancer activity, while thiophene-acetamide analogs (e.g., ) show antimycobacterial properties.

Structure-Activity Relationship (SAR) Insights

- Bromophenyl Group : Enhances lipophilicity and may improve blood-brain barrier penetration (observed in T131 ).

- Thiophene vs. Pyrrole : Thiophene’s sulfur atom increases electronegativity, aiding in π-π interactions, while pyrrole’s NH group facilitates hydrogen bonding (e.g., ).

- Amide Linkage : Critical for stability and bioavailability, as seen in golidocitinib .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(2-bromophenyl)-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)propanamide?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with the preparation of intermediates such as the bromophenyl and thiophene derivatives. For example, brominated aromatic precursors are coupled with thiophene-containing moieties via condensation or nucleophilic substitution. Key steps include:

- Intermediate preparation : Bromophenyl groups are introduced using brominating agents (e.g., NBS or Br₂), while thiophene derivatives are functionalized via alkylation or amidation .

- Coupling reactions : Amide bond formation between the bromophenyl propanamide and the N-alkylated pyrrole-thiophene moiety is achieved using coupling agents like EDC/HOBt under inert conditions .

- Purification : Column chromatography or recrystallization ensures high purity (>95%), validated via HPLC or NMR .

Q. How is structural characterization performed for this compound?

- Methodological Answer : A combination of spectroscopic and crystallographic methods is used:

- NMR spectroscopy : ¹H and ¹³C NMR confirm the presence of the bromophenyl (δ 7.2–7.8 ppm), pyrrole (δ 6.2–6.5 ppm), and thiophene (δ 7.0–7.4 ppm) groups .

- X-ray crystallography : Resolves stereochemistry and bond angles (e.g., C–Br bond length ~1.89 Å, consistent with aryl bromides) .

- Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+ at m/z 433.02) .

Advanced Research Questions

Q. How can regioselectivity challenges in the N-alkylation step be addressed?

- Methodological Answer : Competing alkylation at the pyrrole nitrogen versus the thiophene methyl group is mitigated by:

- Solvent optimization : Polar aprotic solvents (e.g., DMF) favor N-alkylation over O-alkylation due to better stabilization of transition states .

- Temperature control : Lower temperatures (0–5°C) reduce side reactions, while slow reagent addition minimizes steric hindrance .

- Catalytic additives : Bases like K₂CO₃ enhance deprotonation of the pyrrole NH, directing alkylation to the desired site .

Q. What strategies resolve contradictions in reported biological activity data?

- Methodological Answer : Discrepancies (e.g., variable IC₅₀ values in enzyme assays) may arise from:

- Purity variations : Impurities (e.g., residual brominated byproducts) are quantified via HPLC-MS and controlled using gradient elution during purification .

- Assay conditions : Standardizing buffer pH (e.g., Tris-HCl vs. PBS) and incubation times reduces variability. For example, thiophene oxidation products (e.g., sulfoxides) can inhibit enzymes non-specifically; thus, anaerobic conditions are recommended for redox-sensitive assays .

Q. How can computational modeling guide the optimization of receptor binding affinity?

- Methodological Answer :

- Molecular docking : Software like AutoDock Vina predicts interactions with targets (e.g., α7 nicotinic receptors). The bromophenyl group’s hydrophobic surface complements receptor pockets, while the pyrrole-thiophene moiety engages in π-π stacking .

- MD simulations : Free-energy perturbation (FEP) calculations assess the impact of substituents (e.g., replacing Br with Cl) on binding kinetics .

- QSAR models : Regression analysis of logP and polar surface area (PSA) correlates structural features with activity, guiding synthetic prioritization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.